Myristicin
Overview
Description
Myristicin is a naturally occurring compound found in various herbs and spices, most notably in nutmeg. It is a member of the alkenylbenzene class of chemical compounds and is known for its insecticidal properties and potential psychoactive effects. This compound is also present in black pepper, parsley, carrots, and celery seeds .
Mechanism of Action
Target of Action
Myristicin, a naturally occurring compound found in common herbs and spices such as nutmeg , has been shown to interact with several targets in the body. It has been suggested that it can modulate GABA receptors, possibly acting as an antagonist . It also interacts with enzymes and signaling pathways in the body .
Mode of Action
This compound’s mode of action is complex and multifaceted. It has been shown to suppress the action of the neurotransmitter acetylcholine, preventing certain nerves from firing . This anticholinergic effect is one of the ways this compound exerts its influence on the body. Additionally, it has been shown to regulate proliferation and apoptosis in oxidized low-density lipoprotein-stimulated human vascular smooth muscle cells and human umbilical vein endothelial cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to regulate the PI3K/Akt/NF-κB signaling pathway . This pathway is crucial in many cellular processes, including cell survival, growth, and proliferation. By modulating this pathway, this compound can influence a wide range of cellular activities.
Pharmacokinetics
It is known that this compound is metabolized in the liver by enzymes of the cytochrome p450 complex . In silico studies have indicated that this compound fits five of the pharmacokinetic parameters established by Lipinski, indicating good membrane permeability and bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to have dose-dependent cytotoxicity in living cells . It also has anti-inflammatory properties, as demonstrated by its ability to inhibit the production of various cytokines, chemokines, and growth factors in macrophages . Furthermore, it has been shown to have antiproliferative activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been suggested that this compound may have a possible sun protection factor, through tests of light absorption and reactions with free radicals in vitro . .
Biochemical Analysis
Biochemical Properties
Myristicin is metabolized in the liver by enzymes of the cytochrome P450 complex . Its hepatic biotransformation generates metabolites that remain active and may be responsible for its toxicity . In phase 1 metabolism, the main active metabolites are 1’-hydroxythis compound and 5-allyl-1-methoxy-2,3-dihydroxybenzene .
Cellular Effects
It is known that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves interactions with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myristicin can be synthesized through several methods, including microwave-assisted extraction and ultrasound-assisted extraction. These methods involve the use of plant materials such as nutmeg and mace, followed by gas chromatography-mass spectrometry analysis to determine the concentration of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from essential oils of nutmeg and other plants. The most effective method for extraction is microwave-assisted extraction, which generates deeper changes in sample structure compared to other techniques .
Chemical Reactions Analysis
Types of Reactions: Myristicin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted to MMDMA (3-methoxy-4,5-methylenedioxyamphetamine) through controlled chemical synthesis .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products: The major products formed from the reactions of this compound include MMDMA and other amphetamine derivatives. These products are of interest due to their structural similarity to psychoactive compounds .
Scientific Research Applications
Myristicin has several scientific research applications across various fields:
Chemistry: In chemistry, this compound is studied for its potential to be converted into amphetamine derivatives, which have applications in the synthesis of designer drugs .
Biology: In biological research, this compound is investigated for its insecticidal properties and its ability to enhance the effectiveness of other insecticides .
Medicine: In medicine, this compound is explored for its potential therapeutic effects, including its antiproliferative activity against cancer cells and its ability to reverse multidrug resistance in cancer treatment .
Industry: In the industrial sector, this compound is used as a natural insecticide and repellent, particularly in agriculture to protect crops from pests .
Comparison with Similar Compounds
- Safrole
- Eugenol
- Elemicin
- Asarone
These compounds share structural similarities with myristicin but differ in their specific effects and applications .
Properties
IUPAC Name |
4-methoxy-6-prop-2-enyl-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3,5-6H,1,4,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWJOHGLIBDBOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Record name | myristicin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Myristicin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025693 | |
Record name | Myristicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1025693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index], Liquid, Colourless oil; Warm balsamic-woody aroma | |
Record name | Myristicin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6219 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Myristicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Myristicin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
276.5 °C, 171.00 to 173.00 °C. @ 40.00 mm Hg | |
Record name | MYRISTICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Myristicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, slightly soluble in ethanol, soluble in ether and benzene., Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | MYRISTICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Myristicin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.1416 at 20 °C g/cu cm, 1.143-1.145 | |
Record name | MYRISTICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Myristicin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00646 [mmHg] | |
Record name | Myristicin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6219 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
To evaluate the hepatoprotective activity of spices, 21 different spices were fed to rats with liver damage caused by lipopolysaccharide (LPS) plus d-galactosamine (D-GalN). As assessed by plasma aminotranferase activities, nutmeg showed the most potent hepatoprotective activity. Bioassay-guided isolation of the active compound from nutmeg was carried out in mice by a single oral administration of the respective fractions. Myristicin, one of the major essential oils of nutmeg, was found to possess extraordinarily potent hepatoprotective activity. Myristicin markedly suppressed LPS/D-GalN-induced enhancement of serum TNF-alpha concentrations and hepatic DNA fragmentation in mice. These findings suggest that the hepatoprotective activity of myristicin might be, at least in part, due to the inhibition of TNF-alpha release from macrophages. ..., Mouse hepatoma Hepa-1c1c7 (Hepa-1) cells were treated with myristicin to assess the role of myristicin in the process of Cyp1a-1 induction. Treatment of Hepa-1 cells with myristicin increased Cyp1a-1 transcription in a dose-dependent manner as shown by analysis of 7-ethoxyresorufin O-deethylase activity, Cyp1a-1 protein level, and Cyp1a-1 mRNA. Myristicin, however, did not competitively displace [3H]2,3,7,8-tetrachlorodibenzo-p-dioxin from the Hepa-1 cytosolic aryl hydrocarbon (Ah) receptor in a competitive Ah receptor binding analysis using sucrose density gradient sedimentation and did not affect formation of DNA-protein complexes between the Ah receptor and its DRE target in a gel mobility shift assay using oligonucleotides corresponding to DRE 3 of the Cyp1a-1. ... | |
Record name | MYRISTICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
607-91-0 | |
Record name | Myristicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Myristicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607910 | |
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Record name | Myristicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1025693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-allyl-4-methoxy-1,3-benzodioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.225 | |
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Record name | MYRISTICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04PD6CT78W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | MYRISTICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Myristicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
<-20 °C, < -20 °C | |
Record name | MYRISTICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Myristicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of myristicin?
A1: While the exact mechanism of action remains unclear, research suggests that this compound exerts its effects through multiple pathways. It has been shown to modulate the EGFR/ERK signaling pathway, which plays a crucial role in cell growth and proliferation. [, ] Additionally, this compound influences the PI3K/Akt/NF-κB signaling pathway, implicated in inflammation and apoptosis. []
Q2: How does this compound affect gastric cancer cells?
A2: Studies demonstrate that this compound suppresses the growth of gastric cancer cells by inhibiting the EGFR/ERK signaling pathway. This inhibition leads to decreased expression of cyclins (proteins involved in cell cycle progression), increased expression of pro-apoptotic protein Bax, activation of caspases (executioner proteins of apoptosis), and enhanced cytochrome C release, ultimately promoting apoptosis in gastric cancer cells. []
Q3: What is the role of the metabolite 1'-hydroxythis compound in this compound's toxicity?
A3: Research indicates that 1'-hydroxythis compound, a metabolite generated through this compound bioactivation, plays a significant role in its toxicity. The formation of a this compound-N-acetylcysteine adduct, a result of this compound bioactivation, appears to be closely associated with this compound-induced cytotoxicity. []
Q4: How does this compound interact with the GABA(A) receptor?
A4: Contrary to traditional beliefs, studies in male Sprague-Dawley rats suggest that this compound does not exert anxiolytic effects through GABA(A) receptor modulation. Instead, it may promote anxiogenesis, potentially by antagonizing the anxiolytic effects of GABA(A) agonists like midazolam. []
Q5: What are the anti-inflammatory effects of this compound?
A5: this compound exhibits anti-inflammatory properties by inhibiting the production of various inflammatory mediators in dsRNA-stimulated macrophages. It significantly reduces the production of nitric oxide (NO), pro-inflammatory cytokines (IL-6, IL-10), chemokines (MCP-1, MCP-3), and growth factors, suggesting a potential role in mitigating inflammatory responses. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol.
Q7: How is this compound typically characterized using spectroscopic techniques?
A7: Spectroscopic methods like Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) are commonly employed to identify and characterize this compound. GC-MS helps determine the presence and relative abundance of this compound in complex mixtures like essential oils. IR spectroscopy provides information about the functional groups present in the molecule. NMR spectroscopy, particularly 1H and 13C NMR, reveals the structure and arrangement of atoms within the this compound molecule. [, , , ]
Q8: Does the presence or absence of this compound impact the antimicrobial activity of nutmeg essential oil?
A8: Studies indicate that the presence of this compound contributes to the antimicrobial activity of nutmeg essential oil. While both the complete essential oil and the oil with this compound removed exhibit activity against bacteria like S. aureus, B. subtilis, and E. coli, the complete oil demonstrates greater inhibitory effects. []
Q9: Can this compound content be increased in nutmeg oil, and how does this impact its quality?
A9: Yes, this compound content in nutmeg oil can be increased through techniques like sequences distillation. This process involves multiple distillations under specific temperature and pressure conditions, resulting in a final product with a significantly higher percentage of this compound, which can enhance its distinct aroma and potential applications. []
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